1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride
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Overview
Description
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromopyridine moiety attached to a cyclobutanamine structure, making it a unique compound for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Cyclobutanation: The brominated pyridine is then subjected to a cyclobutanation reaction to form the cyclobutanamine structure.
Amination: The cyclobutanamine is further reacted with an amine to introduce the amine group.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted cyclobutanamines.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclobutanamine structure may also play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)cyclobutan-1-amine
- 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride
Comparison: 1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride is unique due to the position of the bromine atom on the pyridine ring and the presence of the cyclobutanamine structure This distinguishes it from similar compounds, which may have different positions of the bromine atom or variations in the cycloalkane structure
Biological Activity
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring attached to a 5-bromopyridine moiety. Its molecular formula is C10H11BrCl2N, indicating the presence of two hydrochloride groups. The structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Research indicates that the compound exhibits promising antimicrobial properties. A study involving high-throughput screening against Mycobacterium tuberculosis revealed significant inhibition rates, suggesting its potential as an anti-tuberculosis agent. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth suppression.
Compound | % Inhibition (MTB) | MIC (µM) |
---|---|---|
This compound | 99% | 6.3 |
This data highlights the compound's efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to antimicrobial effects, the compound has been explored for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including HepG2 liver cancer cells. The IC50 values indicate significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 23 |
A549 | 27 |
These findings suggest that this compound may interfere with cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies
Several case studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the bromine substituent or the cyclobutane ring have been shown to enhance potency against specific targets.
Study Example:
A recent study synthesized various analogs of cyclobutane derivatives and tested their activity against cancer cell lines. The results indicated that small changes in molecular structure could lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .
Future Directions
Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Additionally, in vivo studies are crucial for assessing its therapeutic potential and safety profile.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-12-6-8)9(11)2-1-3-9;;/h4-6H,1-3,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGFNTQSURNDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CN=C2)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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